ethyl 5-amino-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C11H13N5O3 and its molecular weight is 263.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Activity
- Novel pyrazole derivatives synthesized from ethyl 5-amino-1H-pyrazole-4-carboxylate exhibited significant antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016).
- These compounds have been evaluated for their in vitro activity and some have shown higher anticancer activity than the reference drug doxorubicin.
Synthesis of Heterocyclic Systems
- Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate has been used for selective synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, important in the development of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).
Biocidal Properties
- The transformation of ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate into related heterocyclic systems revealed excellent biocidal properties against various bacteria and fungi (Youssef, Abbady, Ahmed, & Omar, 2011).
Molecular Structure Analysis
- The molecular structures of similar compounds have been determined, providing insights into the intramolecular and intermolecular hydrogen bonding (Wu et al., 2005).
Antitubercular Evaluation
- Synthesized nitrogen-rich piperazine-pyrimidine-pyrazole hybrids have shown promising results in antitubercular evaluation (Vavaiya et al., 2022).
- In vitro and in silico studies identified active agents against Mycobacterium tuberculosis.
Antiproliferative Activity
- Synthesis of quadracyclic regioisomers from ethyl 5-amino-1H-pyrazole-4-carboxylate demonstrated significant in vitro antiproliferative activity, superior to paclitaxel in some cases (Jose, 2017).
properties
IUPAC Name |
ethyl 5-amino-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-3-19-10(18)7-5-13-16(9(7)12)11-14-6(2)4-8(17)15-11/h4-5H,3,12H2,1-2H3,(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKKJBQATKFUPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CC(=O)N2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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